L-threo-Droxidopa-13C2,15N
Description
Theoretical Framework for Stable Isotope Tracing in Biological Systems
Stable isotope tracing is a technique used to investigate metabolic pathways and the dynamics of biochemical reactions within living organisms. nih.gov The core principle involves the introduction of molecules labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system. nih.gov These isotopes have the same number of protons as their more common counterparts but a different number of neutrons, resulting in a greater atomic mass. creative-proteomics.com This mass difference makes them analytically distinguishable by instruments like mass spectrometers, without altering the chemical properties of the molecule. physoc.orgresearchgate.net
Once the labeled compound, or "tracer," is introduced, it mixes with the pool of the same, unlabeled (endogenous) compound already present in the system. The body's metabolic machinery does not differentiate between the labeled and unlabeled forms. sigmaaldrich.com As the tracer moves through metabolic pathways, its atoms are incorporated into various downstream metabolites. creative-proteomics.com By collecting samples over time (e.g., blood, urine, or tissue) and analyzing them with mass spectrometry, researchers can track the labeled atoms. nih.gov
This process, often part of a discipline called metabolic flux analysis (MFA), allows for the quantitative measurement of the rates (fluxes) at which metabolites are interconverted within a metabolic network. nih.govcreative-proteomics.com The labeling pattern of a metabolite is determined by the flux-weighted average of the labeling patterns of the molecules that form it. nih.gov This enables scientists to map metabolic pathways, determine the relative contributions of different nutrient sources to a metabolic process, and quantify the rates of synthesis and breakdown of molecules. nih.govcreative-proteomics.com
Rationale for the Strategic Incorporation of Carbon-13 and Nitrogen-15 Isotopes into Bioactive Compounds for Research Applications
The strategic selection of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) as isotopic labels for bioactive compounds is based on several key advantages that make them ideal for research applications, particularly those involving mass spectrometry.
Stability and Safety: Both ¹³C and ¹⁵N are stable, non-radioactive isotopes. This eliminates the risks and specialized handling requirements associated with radioactive isotopes, making them safe for use in a wide range of studies, including those involving human subjects. nih.gov
Low Natural Abundance: The natural abundances of ¹³C (~1.1%) and ¹⁵N (~0.37%) are very low. oup.com This means there is minimal background "noise" from naturally occurring heavy isotopes in biological samples. When a compound highly enriched with ¹³C and/or ¹⁵N is introduced, it can be easily detected and distinguished from its endogenous counterpart. oup.com
Chemical Identity: Labeled molecules are chemically identical to their unlabeled forms. sigmaaldrich.com This ensures that they are treated the same way by enzymes and transport systems, providing a true representation of the molecule's biological fate. physoc.org
Utility in Mass Spectrometry: The increase in mass from ¹²C to ¹³C and ¹⁴N to ¹⁵N provides a clear and predictable shift in the mass-to-charge ratio (m/z) of the molecule and its fragments. oup.com This allows for highly specific detection and quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a labeled compound as an internal standard is considered the gold standard for quantitative bioanalysis, as it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to highly accurate and precise measurements. medchemexpress.comresearcher.life
Pathway and Source Tracing: Carbon and nitrogen are fundamental building blocks of most bioactive molecules, including amino acids and neurotransmitters. oup.com Labeling these specific atoms allows researchers to trace the backbone of a molecule through its metabolic transformations. nih.govnih.gov For example, ¹⁵N labeling can track nitrogen metabolism in the synthesis of amino acids and nucleotides, while ¹³C labeling can follow the carbon skeleton through central carbon metabolism. nih.gov
Historical Context of L-threo-Droxidopa as a Precursor Molecule in Neurochemical and Metabolic Research
L-threo-Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid that functions as a prodrug for the neurotransmitter norepinephrine (B1679862) (noradrenaline). nih.govcaymanchem.comebi.ac.uk Its development and use in research are rooted in the concept of precursor therapy, similar to the use of L-DOPA as a precursor for dopamine (B1211576). nih.gov
First described in the scientific literature by 1971, L-threo-Droxidopa was developed based on the understanding that it could be converted into norepinephrine in the body by the enzyme L-aromatic amino acid decarboxylase (also known as DOPA decarboxylase). nih.govwikipedia.orgnih.gov This conversion bypasses the need for dopamine β-hydroxylase, the enzyme that normally converts dopamine to norepinephrine.
Early research in the 1970s explored its potential, and subsequent studies by Japanese research groups solidified its role as a useful norepinephrine precursor. nih.gov These studies demonstrated that of the four possible stereoisomers, the L-threo form is the biologically active precursor to natural norepinephrine. nih.gov Research confirmed its ability to restore norepinephrine levels and improve related symptoms in animal models and patients with norepinephrine deficiency. nih.gov This deficiency is a hallmark of certain conditions, including familial amyloid polyneuropathy and autonomic failure syndromes like Shy-Drager syndrome and Parkinson's disease. nih.govclinicaltrials.gov L-threo-Droxidopa has been used in Japan since 1989. wikipedia.orgclinicaltrials.govfda.gov Its ability to cross the blood-brain barrier, unlike norepinephrine itself, made it a valuable tool for investigating the central effects of norepinephrine. ebi.ac.ukimpactfactor.org Research has utilized L-threo-Droxidopa to study its impact on conditions like Alzheimer's disease in mouse models and to investigate neurochemical abnormalities. ebi.ac.uknih.govsigmaaldrich.com
Overview of Research Paradigms Addressable by L-threo-Droxidopa-13C2,15N
The creation of L-threo-Droxidopa labeled with two Carbon-13 atoms and one Nitrogen-15 atom (L-threo-Droxidopa-¹³C₂,¹⁵N) provides a highly sophisticated tool for modern biomedical research. This specific isotopically labeled compound enables precise and unambiguous studies that are difficult or impossible to conduct with the unlabeled drug alone.
Key research paradigms include:
Definitive Pharmacokinetic (PK) and Bioavailability Studies: The primary application of L-threo-Droxidopa-¹³C₂,¹⁵N is as an internal standard for quantitative analysis using LC-MS/MS. medchemexpress.com In "gold standard" bioavailability studies, a labeled intravenous dose can be administered simultaneously with an unlabeled oral dose. By measuring the ratio of labeled to unlabeled drug in the plasma, researchers can calculate absolute bioavailability with high precision, eliminating intra-subject variability. Similarly, it can be used to precisely track the absorption, distribution, metabolism, and excretion (ADME) of the drug, distinguishing the administered dose from any endogenous counterparts. medchemexpress.com
Metabolic Pathway and Neurotransmitter Turnover Analysis: L-threo-Droxidopa-¹³C₂,¹⁵N allows for direct measurement of its conversion to norepinephrine. nih.gov By administering the labeled precursor, researchers can specifically measure the newly synthesized, labeled norepinephrine and distinguish it from the pre-existing endogenous pool. nih.gov This provides a direct quantification of the rate of norepinephrine synthesis from this specific precursor, offering insights into neurotransmitter dynamics in both healthy and diseased states, such as Parkinson's disease or autonomic disorders. nih.gov A 1985 study using a labeled form of L-threo-DOPS confirmed that the increase in norepinephrine after administration was indeed from the conversion of the precursor, not from the release of stored endogenous norepinephrine. nih.gov
Contaminant and Metabolite Identification: Research has shown that L-threo-Droxidopa preparations can contain trace amounts of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) and that the drug can be non-enzymatically converted to DOPAL. nih.govresearchgate.net Using a labeled version of L-threo-Droxidopa could help definitively trace the origin of observed metabolites. If labeled DOPAL is detected after administration of labeled L-threo-Droxidopa, it would confirm its formation from the parent drug within the biological system.
The table below illustrates the mass differences that are fundamental to these research applications. The incorporation of two ¹³C atoms and one ¹⁵N atom results in a mass increase of approximately 3 Daltons, a shift easily resolved by modern mass spectrometers.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| L-threo-Droxidopa | C₉H₁₁NO₅ | 213.064 |
| L-threo-Droxidopa-¹³C₂,¹⁵N | ¹³C₂C₇H₁₁¹⁵NNO₅ | 216.071 |
| Norepinephrine | C₈H₁₁NO₃ | 169.074 |
| Norepinephrine (from labeled precursor) | ¹³C₂C₆H₁₁¹⁵NNO₃ | 172.081 |
Properties
CAS No. |
1276295-04-5 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
216.167 |
IUPAC Name |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
InChI Key |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Synonyms |
(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N; threo-β,3-Dihydroxy-L-tyrosine-13C2,15N; L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N; (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; |
Origin of Product |
United States |
Isotopic Synthesis and Advanced Characterization of L Threo Droxidopa 13c2,15n
Methodologies for Stereoselective Isotopic Labeling of L-threo-Droxidopa
The synthesis of L-threo-Droxidopa is complicated by the presence of two chiral centers, meaning four stereoisomers are possible. google.com Only the L-threo enantiomer, Droxidopa (B1670964), is biologically active. google.com Consequently, the synthetic approach must be highly stereoselective to produce the correct isomer while incorporating the isotopic labels at specific positions.
The regioselective placement of ¹³C and ¹⁵N labels requires the careful selection of enriched starting materials. For L-threo-Droxidopa-¹³C₂,¹⁵N, where the labels are located on the serine backbone, the most direct precursor is doubly labeled glycine (B1666218), Glycine-¹³C₂,¹⁵N. In this precursor, both the carboxyl carbon and the alpha-carbon are ¹³C, and the amino nitrogen is ¹⁵N.
An alternative, though less direct, biosynthetic approach could involve using microorganisms grown in media containing uniformly labeled sources like U-¹³C-glucose and ¹⁵N-ammonium chloride. sigmaaldrich.comsigmaaldrich.com However, for specific labeling, chemical or enzymatic synthesis using precisely labeled building blocks is superior. chempep.comuniversiteitleiden.nl
| Precursor | Isotopic Label | Role in Synthesis | Rationale for Selection |
|---|---|---|---|
| Glycine-¹³C₂,¹⁵N | ¹³C at C-1 and C-2, ¹⁵N at the amino group | Provides the complete labeled backbone of the serine moiety | Direct incorporation of all three labels in a single, regioselective step via aldol (B89426) condensation. |
| 3,4-Dihydroxybenzaldehyde or protected equivalent | Unlabeled | Provides the catechol ring structure | An unlabeled precursor is used as the labels are not required in the aromatic portion of the molecule. |
| Labeled Amino Acids (general) | ¹³C, ¹⁵N | Used in general protein or peptide synthesis | Essential tools for metabolic tracking and quantification in proteomics and metabolomics. chempep.com |
| U-¹³C-Glucose / ¹⁵NH₄Cl | Uniform ¹³C, ¹⁵N | General carbon and nitrogen sources in biosynthetic routes | Cost-effective for uniform labeling but lacks specificity for targeted compounds like Droxidopa-¹³C₂,¹⁵N. sigmaaldrich.comnih.gov |
The synthesis of L-threo-Droxidopa-¹³C₂,¹⁵N can be achieved through chemical or enzymatic pathways. The general chemical synthesis of Droxidopa is a multi-step process that often requires the use of protecting groups for the reactive catechol, amine, and carboxyl functionalities to ensure the desired reactions occur at the correct sites. google.comnewdrugapprovals.org
A highly effective method for stereoselective and regioselective synthesis is the enzymatic aldol condensation. This route utilizes an L-threonine aldolase (B8822740) (LTA) to catalyze the reaction between a benzaldehyde (B42025) derivative and a glycine derivative. nih.gov For the synthesis of L-threo-Droxidopa-¹³C₂,¹⁵N, the specific substrates would be:
3,4-dihydroxybenzaldehyde (or a protected version like piperonal).
Glycine-¹³C₂,¹⁵N .
The LTA enzyme facilitates the formation of the C-C bond between the aldehyde and glycine, establishing the two chiral centers with a preference for the threo diastereomer. nih.gov Subsequent deprotection steps, if a protected benzaldehyde was used, yield the final labeled compound. This enzymatic approach minimizes the number of synthetic transformations required for the labeled precursors, which is often a key consideration in designing isotopic syntheses. scispace.com
The primary challenge in synthesizing L-threo-Droxidopa is controlling the stereochemistry at both the α- and β-carbon atoms to exclusively form the L-threo isomer. google.comevitachem.com The introduction of isotopic labels does not typically alter the chemical reactivity but adds complexity to the synthesis and analysis. medchemexpress.com The synthesis of molecules with multiple chiral elements is inherently difficult, and ensuring high optical purity is a significant hurdle. nih.govnih.gov
A key innovation that addresses this challenge is the use of protein engineering to modify the properties of synthetic enzymes. nih.gov Researchers have engineered L-threonine aldolase (LTA) from various microorganisms to enhance its stereoselectivity for producing L-threo-DOPS. nih.gov Through techniques like semi-rational design and molecular dynamics simulations, mutants of LTA have been created that significantly improve the diastereomeric excess (de) of the desired L-threo product over the wild-type enzyme. nih.gov This bio-catalytic innovation provides a more efficient and stereoselective pathway for manufacturing complex chiral molecules like Droxidopa and its isotopic analogues.
Multi-Step Synthetic Routes for Regioselective Isotopic Placement
Spectroscopic Techniques for Isotopic Enrichment and Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the precise location of isotopic labels within a molecule. sigmaaldrich.com For L-threo-Droxidopa-¹³C₂,¹⁵N, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would be employed.
The presence and position of the labels are confirmed by observing heteronuclear spin-spin couplings. acs.orgresearchgate.net Key observations would include:
¹³C NMR: The signals for the labeled carboxyl carbon and the α-carbon would appear as doublets due to ¹J(C,C) coupling. Each of these signals would be further split into a doublet by coupling to the adjacent ¹⁵N atom, resulting in a doublet of doublets.
¹⁵N NMR: The signal for the labeled nitrogen atom would be split into a doublet of doublets due to coupling with the two adjacent ¹³C atoms.
¹H NMR: The proton attached to the α-carbon would show coupling to both the adjacent ¹³C and ¹⁵N nuclei.
These specific coupling patterns provide unambiguous evidence that the isotopes have been incorporated at the intended positions in the serine backbone. scispace.comresearchgate.net
| Nucleus | Observed Position | Expected Splitting Pattern | Confirmational Value |
|---|---|---|---|
| Carboxyl-¹³C | ~175 ppm | Doublet of doublets (due to ¹JCα,C=O and ¹JN,C=O) | Confirms ¹³C at carboxyl and adjacency to labeled α-carbon and nitrogen. |
| Alpha-¹³C | ~55-60 ppm | Doublet of doublets (due to ¹JCα,C=O and ¹JN,Cα) | Confirms ¹³C at α-carbon and adjacency to labeled carboxyl and nitrogen. |
| Amino-¹⁵N | ~30-40 ppm | Doublet of doublets (due to ¹JN,Cα and ¹JN,C=O) | Confirms ¹⁵N at amino group and its bonding to both labeled carbons. |
High-Resolution Mass Spectrometry (HRMS), particularly using technologies like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR), is indispensable for pharmaceutical analysis. mdpi.comroyalsocietypublishing.org It serves two critical functions in the characterization of L-threo-Droxidopa-¹³C₂,¹⁵N: confirming isotopic incorporation and assessing isotopic fidelity.
First, HRMS provides a highly accurate mass measurement of the molecule, which can confirm the presence of the correct number of heavy isotopes. univie.ac.atalmacgroup.com By comparing the measured mass to the theoretical exact mass, one can verify the molecular formula, including its isotopic components.
Second, HRMS is used to determine the isotopic purity or enrichment level. nih.gov The high resolving power of the instrument allows it to distinguish and quantify the abundance of the target molecule (containing two ¹³C and one ¹⁵N) relative to ions corresponding to unlabeled compound (M+0), partially labeled species (e.g., only one ¹³C), or other isotopologues. mdpi.comnih.gov This provides a precise measure of the success of the isotopic labeling synthesis.
| Compound | Molecular Formula | Theoretical Exact Mass (Monoisotopic) | Purpose of Measurement |
|---|---|---|---|
| L-threo-Droxidopa (unlabeled) | C₉H₁₁NO₅ | 213.0637 | Reference mass for unlabeled species. |
| L-threo-Droxidopa-¹³C₂,¹⁵N | C₇¹³C₂H₁₁¹⁵NO₅ | 216.0686 | Confirms incorporation of two ¹³C and one ¹⁵N atoms. clearsynth.com |
Quantitative Isotopic Abundance Determination Methodologies
The accurate determination of isotopic abundance is a critical step following the synthesis of L-threo-Droxidopa-13C2,15N to confirm the successful incorporation of the stable isotopes and to quantify the level of enrichment. chemicalsknowledgehub.com This validation is essential for its application as an internal standard in pharmacokinetic studies or as a tracer in metabolic research, where precise quantification is paramount. medchemexpress.com The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often used in combination to provide a comprehensive characterization. rsc.orgwikipedia.org
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining isotopic enrichment due to its ability to differentiate molecules based on their mass-to-charge (m/z) ratio. wikipedia.org For this compound, the introduction of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a nominal mass increase of 3 Daltons compared to the unlabeled compound. High-resolution mass spectrometry (HR-MS) is particularly well-suited for this analysis, as it can accurately resolve the isotopic peaks from the unlabeled species and other potential isotopologues. chemicalsknowledgehub.comrsc.org
Advanced MS methods used for quantification include:
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS): This method couples the separation power of liquid chromatography with the precision of a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap). A full scan MS is recorded, and the isotopic ions corresponding to the unlabeled compound and this compound are extracted. rsc.org The isotopic enrichment is calculated by integrating the peak areas of the respective ion signals.
The calculation of isotopic abundance from MS data involves comparing the integrated signal intensity of the labeled isotopologue to the sum of intensities of all relevant isotopologues.
Table 1: Representative Mass Spectrometry Data for Isotopic Abundance Calculation This table is interactive. You can sort the data by clicking on the column headers.
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed m/z (e.g., [M+H]⁺) | Relative Intensity (%) | Calculated Abundance |
|---|---|---|---|---|
| Unlabeled L-threo-Droxidopa | 213.0637 | 214.0710 | 1.5 | 1.5% |
Note: The data presented are hypothetical and for illustrative purposes only. Actual observed m/z values and intensities would be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR approaches include:
¹³C NMR Spectroscopy: Direct detection of ¹³C provides distinct signals for the labeled carbon atoms. nih.gov The presence of strong resonances at the chemical shifts corresponding to the C1 (carboxyl) and C2 (alpha-carbon) positions, along with the absence of significant signals at the natural abundance level (1.1%), confirms successful and high-level incorporation. nih.gov
¹⁵N NMR Spectroscopy: Although ¹⁵N has low natural abundance and sensitivity, its enrichment in this compound makes it readily detectable. researchgate.net Heteronuclear experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum can definitively show the correlation between the ¹⁵N atom and its attached protons, confirming the label's position on the amino group. researchgate.net
¹H NMR Spectroscopy: High-resolution proton NMR can also reveal the presence of the isotopic labels through the observation of scalar couplings (J-couplings) between the protons and the adjacent ¹³C or ¹⁵N nuclei. For instance, the proton at the C2 position would appear as a doublet due to coupling with the ¹³C nucleus, and the NH₂ protons would show coupling to the ¹⁵N nucleus.
The relative integration of these specific signals compared to any residual unlabeled signals allows for an independent quantification of isotopic purity. rsc.orgacs.org Combining NMR and MS data provides a robust and comprehensive characterization, confirming both the structural integrity and the quantitative isotopic abundance of the synthesized this compound. rsc.org
Table 2: Illustrative NMR Characteristics for this compound This table is interactive. You can sort the data by clicking on the column headers.
| Nucleus | Technique | Expected Observation for Labeled Compound | Information Gained |
|---|---|---|---|
| ¹³C | Direct ¹³C NMR | Intense signals at positions C1 and C2. | Confirms presence and location of ¹³C labels. |
| ¹⁵N | ¹H-¹⁵N HSQC | Correlation peak between NH₂ protons and the ¹⁵N nucleus. | Confirms presence and location of the ¹⁵N label. |
| ¹H | High-Resolution ¹H NMR | Splitting of H2 proton signal due to ¹J(C,H) coupling. | Confirms ¹³C label at C2 position. |
Note: The data presented are hypothetical and for illustrative purposes only.
Application of L Threo Droxidopa 13c2,15n in Quantitative Analytical Method Development
Development of Robust Bioanalytical Assays Utilizing Stable Isotope Internal Standardsclearsynth.com
The development of robust bioanalytical assays is predicated on the ability to correct for analyte loss during sample processing and for variations in instrument response. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS) like L-threo-Droxidopa-13C2,15N are considered the gold standard for this purpose, especially in mass spectrometry-based methods. scispace.comnih.gov A SIL-IS mimics the analyte throughout the analytical procedure, from extraction to detection, providing the most accurate means of correction for potential errors. nih.govwuxiapptec.com
LC-MS/MS is a powerful and widely used technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. lgcstandards.comchromatographyonline.com Several LC-MS/MS methods have been developed for the determination of Droxidopa (B1670964) in human plasma. scispace.comscience.gov In these methods, the use of an internal standard is crucial for achieving accurate and precise results. wuxiapptec.com
This compound is the ideal internal standard for the LC-MS/MS quantification of Droxidopa. medchemexpress.com Because it has nearly identical chemical and physical properties, it co-elutes with the unlabeled Droxidopa during chromatographic separation. wuxiapptec.com During sample preparation, which can involve protein precipitation or solid-phase extraction (SPE), the SIL-IS experiences the same degree of loss or recovery as the analyte. scispace.comwuxiapptec.com Most importantly, in the mass spectrometer's ion source, both the analyte and the SIL-IS are subject to the same degree of ion suppression or enhancement from matrix components. scispace.comwuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a significant improvement in the accuracy and precision of the quantification. nih.govwuxiapptec.com The mass transition for Droxidopa is typically monitored from a precursor ion of m/z 214.3 to a product ion. scispace.com The corresponding SIL-IS would be monitored at a higher mass, reflecting the incorporated stable isotopes.
While LC-MS/MS is more common for Droxidopa bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed in specialized research to investigate its metabolic fate. In one such study, the kinetics of a stable isotope-labeled version of L-threo-DOPS were studied to track its conversion to norepinephrine (B1679862). nih.gov Researchers infused [13C,D]-L-threo-DOPS and then used GC-MS to simultaneously assay the labeled and endogenous norepinephrine in plasma and urine. nih.gov This approach definitively showed that the increase in norepinephrine levels following administration was attributable to the conversion of the drug, rather than the release of pre-existing stores. nih.gov This type of metabolic investigation highlights the utility of stable isotope labeling in conjunction with GC-MS for mechanistic studies. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Quantification
Validation Parameters for Labeled Compound-Assisted Analytical Methods in Pre-clinical Matrices
Before an analytical method can be used for sample analysis, it must undergo a rigorous validation process to demonstrate its reliability. When using a stable isotope-labeled internal standard like this compound, key validation parameters are evaluated to ensure the method is fit for its intended purpose.
Analytical sensitivity refers to the ability of a method to detect and measure small amounts of an analyte. quansysbio.com This is often defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. quanterix.comcytometry.org For Droxidopa assays in human plasma, a consistent LLOQ has been established across different studies. For instance, a validated LC-MS/MS method reported an LLOQ of 5.009 ng/mL. scispace.com Another pharmacokinetic study also utilized an LLOQ of 5 ng/mL for Droxidopa. nih.gov
Table 1: Reported Lower Limits of Quantification (LLOQ) for Droxidopa in Plasma
| Analyte | Method | Matrix | LLOQ (ng/mL) | Source |
| Droxidopa | LC-MS/MS | Human Plasma | 5.009 | scispace.com |
| Droxidopa | Not Specified | Plasma | 5 | nih.gov |
The "matrix" refers to all components in a sample other than the analyte of interest. longdom.org In LC-MS, these components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to a suppression or enhancement of the analyte's signal. chromatographyonline.comnih.govwikipedia.org This phenomenon, known as the matrix effect, is a significant challenge as it can compromise the accuracy, precision, and sensitivity of an assay. researchgate.netlongdom.org
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte. scispace.comwuxiapptec.com Because this compound has virtually identical chromatographic behavior and ionization properties to Droxidopa, any signal suppression or enhancement caused by the matrix will affect both compounds to the same degree. nih.govwuxiapptec.com The use of the analyte-to-IS ratio for quantification effectively cancels out the impact of the matrix effect. scispace.com In one validation study for Droxidopa in human plasma, which involved assessing samples from eight different sources, no significant matrix effect was observed at low or high concentration levels, demonstrating the robustness of the sample preparation and chromatographic method. scispace.com
Precision describes the closeness of repeated measurements to each other, often expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of a measured value to the true value, often expressed as a percentage of the nominal value. researchgate.net Both are critical for ensuring the reliability of analytical data. The use of a SIL-IS like this compound significantly improves both precision and accuracy by correcting for various analytical errors. scispace.com Validation studies for Droxidopa assays have demonstrated high levels of precision and accuracy.
Table 2: Reported Precision and Accuracy for Droxidopa Assays
| Study Parameter | Value | Source |
| Study 1 | ||
| Intra-assay Precision (%CV) | < 10.2% | researchgate.net |
| Inter-assay Precision (%CV) | < 10.2% | researchgate.net |
| Accuracy (% Bias) | 0.1% to 2.1% | researchgate.net |
| Study 2 (at LLOQ) | ||
| Precision (%CV) | 2.82% | scispace.com |
| Accuracy (% of Nominal) | 96.32% | scispace.com |
These validation results, achieved in methods where an appropriate internal standard is key, confirm that analytical procedures utilizing this approach can reliably quantify Droxidopa for research and clinical applications.
Assessment of Matrix Effects and Ion Suppression/Enhancement
Methodologies for High-Throughput Screening in Research Environments
High-throughput screening (HTS) is a fundamental approach in modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic candidates. chromatographytoday.com In the context of research environments, the development of HTS assays for compounds like Droxidopa is crucial for pharmacokinetic studies and metabolic profiling. The integration of this compound into these HTS methodologies, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is instrumental for ensuring data quality and throughput. nih.gov
The primary role of this compound in HTS is as an internal standard. medchemexpress.com Due to its identical chemical properties to the unlabeled Droxidopa but different mass, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of matrix effects and variations in sample processing, which are common challenges in the analysis of complex biological samples like plasma. nih.gov
A typical HTS workflow involving this compound would begin with automated sample preparation. This often involves a simple protein precipitation step to remove the bulk of proteins from the plasma samples, a technique noted for its speed and suitability for high-throughput applications. scispace.com
Following sample preparation, the extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer. The use of UHPLC allows for very rapid separation of the analyte from other sample components, with run times often under two minutes. researchgate.netrjptonline.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of Droxidopa. nih.gov
The table below outlines a representative set of parameters for a high-throughput LC-MS/MS method for Droxidopa utilizing this compound as an internal standard.
| Parameter | Value |
| Sample Preparation | Protein Precipitation |
| Chromatography | UHPLC |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Run Time | 1.5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Droxidopa) | Precursor Ion > Product Ion |
| MS/MS Transition (this compound) | Precursor Ion > Product Ion |
The validation of such a high-throughput method is critical to ensure its reliability. Key validation parameters include linearity, precision, accuracy, and limit of quantification (LOQ). The data below represents typical validation results for a high-throughput Droxidopa assay.
| Validation Parameter | Result |
| Linearity (Range) | 1 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
The use of this compound is central to achieving the precision and accuracy demonstrated in these results. By compensating for analytical variability, it enables the reliable quantification of Droxidopa across a wide range of concentrations, which is essential for the demands of high-throughput screening in research settings. This allows for the rapid and accurate analysis of a large number of samples, accelerating the pace of drug discovery and development.
Elucidation of Metabolic Pathways and Enzyme Kinetics Using L Threo Droxidopa 13c2,15n
In Vitro Metabolic Profiling and Identification in Biological Systems
In vitro metabolic profiling is a cornerstone of drug development, providing initial insights into how a compound is processed in the body. For L-threo-Droxidopa-13C2,15N, these studies are crucial for identifying the enzymes responsible for its conversion into norepinephrine (B1679862) and other metabolites. The isotopic labels are invaluable in this context, enabling clear detection and quantification of metabolic products in complex biological matrices. medchemexpress.com
Hepatic microsomal and cytosolic fractions are primary tools for investigating drug metabolism, as they contain a high concentration of Phase I and Phase II drug-metabolizing enzymes. nih.govnih.govjfda-online.com To study the metabolism of this compound, the compound is incubated with liver microsomes, which house cytochrome P450 (P450) enzymes, and an NADPH-generating system to support P450 activity. nih.govjfda-online.com A parallel incubation with the liver cytosol fraction would be used to investigate the role of cytosolic enzymes.
Research on the unlabeled L-threo-DOPS has identified three primary enzymes involved in its metabolism: aromatic L-amino acid decarboxylase (AADC), catechol-O-methyltransferase (COMT), and DOPS-aldolase. nih.gov Incubation studies using this compound would be designed to confirm and quantify the activity of these enzymes. By analyzing the reaction mixture with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the labeled metabolites produced. The presence of the ¹³C and ¹⁵N labels confirms that these products originate from the administered compound.
Table 1: Representative Setup for Hepatic Incubation of this compound
| Component | Purpose | Typical Concentration |
|---|---|---|
| This compound | Substrate | Variable (for kinetic analysis) |
| Pooled Human Liver Microsomes (pHLM) or Cytosol | Enzyme Source | 0.5 - 1.0 mg/mL protein |
| NADPH-Generating System (for Microsomes) | Cofactor for P450 Enzymes | e.g., 1.3 mM NADP+, 3.3 mM G6P |
| Phosphate Buffer | Maintain Physiological pH | 100 mM, pH 7.4 |
| Magnesium Chloride (MgCl₂) | Cofactor for certain enzymes | 3.3 mM |
This table represents a generalized experimental setup. Actual concentrations may vary based on specific study objectives.
To dissect the specific contribution of each enzyme to the metabolism of L-threo-Droxidopa, studies are conducted using recombinant enzymes. nih.gov These are highly purified enzymes produced through biotechnological methods, which eliminates the confounding variables present in complex mixtures like liver microsomes. biorxiv.org By incubating this compound with individual recombinant enzymes known to be involved in its pathway (e.g., AADC, COMT), their precise role can be determined. nih.gov
For example, incubating the labeled compound with recombinant AADC would be expected to yield norepinephrine containing the ¹³C and ¹⁵N labels. This confirms that AADC directly catalyzes the decarboxylation of Droxidopa (B1670964). Such experiments allow for the calculation of key enzyme kinetic parameters (Km and Vmax), providing quantitative data on the efficiency and capacity of each enzyme to metabolize the drug. nih.gov This approach is critical for understanding potential drug-drug interactions and genetic variabilities (polymorphisms) in drug metabolism.
Table 2: Enzyme Specificity Analysis Using Recombinant Enzymes
| Recombinant Enzyme | Expected Labeled Product | Metabolic Reaction |
|---|---|---|
| Aromatic L-amino acid decarboxylase (AADC) | Norepinephrine-¹³C,¹⁵N | Decarboxylation |
| Catechol-O-methyltransferase (COMT) | 3-O-methyldopa-¹³C₂,¹⁵N | O-methylation |
| DOPS-aldolase | Protocatechuic aldehyde | Aldol (B89426) cleavage |
The table outlines the expected primary reaction for each enzyme with L-threo-Droxidopa. The isotopic labels would be traced to the corresponding product.
Studying metabolism in established cell lines provides a more integrated view of a compound's fate within a living cell, including transport, enzymatic conversion, and clearance. medchemexpress.com For these investigations, a relevant cell line, such as a neuronal cell line (for neurotransmitter studies) or a hepatic cell line (for liver metabolism), is cultured and exposed to this compound. medchemexpress.comnih.gov
The use of the isotopically labeled compound allows for precise control over concentration and exposure time. medchemexpress.com After incubation, the cells are harvested, and metabolites are extracted from both the cells and the culture medium. Analysis by MS or NMR spectroscopy can then trace the labeled atoms as they are incorporated into downstream metabolites. medchemexpress.comnih.gov This stable isotope-resolved metabolomics (SIRM) approach can reveal the dynamics of the metabolic network, identify key regulatory points, and quantify the flux through different pathways within the cellular environment. medchemexpress.com
Isotopic Tracing for Novel Metabolite Discovery and Structural Characterization
A significant advantage of using dually labeled compounds like this compound is the ability to discover previously unknown metabolites. The unique mass signature imparted by the ¹³C and ¹⁵N isotopes acts as a beacon, allowing for the confident identification of drug-related compounds in a complex biological sample. nih.gov
Metabolic flux analysis (MFA) using dual-labeled substrates provides a quantitative measure of the rate of turnover of metabolites through a biochemical pathway. nih.govbiorxiv.org The presence of both ¹³C and ¹⁵N labels in this compound allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atom of the amino acid. nih.gov
When the compound is metabolized, these heavy isotopes are carried into its products. For instance, the conversion to norepinephrine will retain both labels, while other metabolic transformations might cleave the molecule, leading to products containing only the ¹³C or a combination. By monitoring the appearance and disappearance of these isotopic signatures over time using techniques like mass spectrometry, a dynamic map of the biotransformation process can be constructed. medchemexpress.comnih.gov This reveals not only the end-products but also the transient intermediates, providing a comprehensive picture of the metabolic flux and identifying the central nodes of the pathway. nih.govbiorxiv.org
The definitive identification and accurate quantification of metabolites are critical challenges in metabolic research. nih.gov this compound is ideally suited to address these challenges. It can serve as its own internal standard for quantification, a technique known as isotope dilution mass spectrometry. nih.gov By adding a known amount of the labeled compound to a biological sample, the ratio of the labeled to unlabeled metabolites can be used to calculate the absolute concentration of the metabolites with high accuracy, correcting for sample loss during preparation and variations in instrument response. nih.govnih.gov
For discovery, analytical methods like LC-MS are used to screen for all molecular ions that exhibit the characteristic mass shift of the isotopic labels. The primary metabolite, norepinephrine, would be expected to have a mass increase corresponding to the incorporated ¹³C and ¹⁵N atoms. Any other molecules detected with this specific mass signature are immediately identified as potential secondary metabolites derived from Droxidopa, warranting further structural elucidation. This strategy is highly effective for finding low-abundance or unexpected metabolites that might be missed by conventional screening methods. nih.gov
Table 3: Illustrative Data for Metabolite Identification via Isotopic Labeling
| Compound | Status | Expected Mass Shift (vs. Unlabeled) | Identification Confidence |
|---|---|---|---|
| L-threo-Droxidopa | Parent Drug | +3 Da (from ¹³C₂ and ¹⁵N) | Confirmed by Standard |
| Norepinephrine | Primary Metabolite | +2 Da (from ¹³C and ¹⁵N after decarboxylation) | High (Predicted) |
| 3-O-methyldopa | Secondary Metabolite | +3 Da (from ¹³C₂ and ¹⁵N) | High (Predicted) |
| Unknown Peak at M+2 | Potential Metabolite | +2 Da | Requires Structural Analysis |
This table is for illustrative purposes. The exact mass shift depends on which part of the parent molecule is retained in the metabolite. "Da" stands for Dalton, the unit of atomic mass.
Table of Compounds
| Compound Name |
|---|
| 3-O-methyldopa |
| Catechol-O-methyltransferase (COMT) |
| DOPS-aldolase |
| L-threo-Droxidopa |
| This compound |
| Norepinephrine |
Kinetic Characterization of Enzymes Involved in L-threo-Droxidopa Metabolism
The primary metabolic conversion of L-threo-Droxidopa is its decarboxylation to norepinephrine, a reaction catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. patsnap.comnih.gov This enzyme is widely distributed throughout the body. fda.govresearchgate.net The pharmacological effects of droxidopa are believed to be exerted through the norepinephrine it produces. fda.gov The use of this compound enables researchers to specifically measure the rate of this enzymatic conversion, offering a clear window into the enzyme's performance and how it is affected by various factors.
The efficiency of an enzyme like AADC is described by Michaelis-Menten kinetics. This model uses two key parameters: Vmax, the maximum rate of the reaction, and Km, the substrate concentration at which the reaction proceeds at half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Isotopically labeled L-threo-Droxidopa is an invaluable tool for these determinations. When introduced into research models—such as purified enzyme preparations or animal studies—the labeled compound allows for the precise measurement of the formation of labeled norepinephrine. This ensures that the kinetic calculations are not confounded by endogenous substances.
Research on AADC from various sources has been conducted to determine its kinetic parameters with L-threo-Droxidopa (L-DOPS). For instance, studies with rat kidney and brain enzymes have established Km and Vmax values, highlighting differences in enzyme activity between tissues. nih.gov
| Research Model | Km (mM) | Vmax (nmol/mg protein/15min) |
|---|---|---|
| Rat Brain Enzyme | 1.43 | 2.22 |
| Rat Kidney Enzyme | 1.37 | 21.0 |
Understanding how other drugs or substances might interfere with or boost the activity of AADC is critical. This compound provides a precise method for studying these interactions.
Enzyme Inhibition: Peripheral DOPA decarboxylase inhibitors, such as carbidopa (B1219) and benserazide, are compounds known to block the conversion of L-threo-Droxidopa to norepinephrine outside of the central nervous system. researchgate.netclinicaltrials.govfda.gov In research settings, this compound can be co-administered with a potential inhibitor. By measuring the subsequent levels of labeled norepinephrine, scientists can quantify the extent of inhibition. fda.gov This is crucial for understanding potential drug-drug interactions. For example, co-administration of droxidopa with a L-DOPA/dopa-decarboxylase inhibitor combination can decrease the clearance of droxidopa, leading to a significant increase in exposure to the drug. fda.gov
Enzyme Induction: Enzyme induction is the process where chronic exposure to a substance leads to an increase in the amount and activity of an enzyme. There is evidence that AADC activity can be regulated and induced. nih.govnih.gov For example, some studies have suggested that chronic treatment with decarboxylase inhibitors might paradoxically lead to an induction of AADC over time. nih.gov Investigating such phenomena would involve treating a research model with a potential inducer over a period, followed by administering a dose of this compound. An observed increase in the rate of labeled norepinephrine formation, compared to a non-induced control, would confirm enzyme induction.
| Compound | Effect on AADC | Mechanism of Investigation | Finding |
|---|---|---|---|
| Carbidopa | Inhibition | Co-administration with droxidopa in animal and human studies. | Inhibits the peripheral conversion of droxidopa to norepinephrine, diminishing its pressor effect. fda.gov |
| Benserazide | Inhibition | Co-administration with L-dopa in human studies. | Chronic co-administration was found to increase plasma AADC levels, suggesting a long-term induction effect. nih.gov |
Pre Clinical Pharmacokinetic and Biodistribution Research with L Threo Droxidopa 13c2,15n
Non-invasive Tracking of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Stable isotope-labeled compounds like L-threo-Droxidopa-13C2,15N are instrumental in pre-clinical ADME studies. These studies, often using radiolabeled compounds in animal models, are fundamental to understanding a drug's disposition. nih.gov The use of a labeled tracer allows for the differentiation between the administered drug and endogenous substances, providing clear data on its journey through the body. medchemexpress.com
For Droxidopa (B1670964), ADME studies in species such as mice, rats, dogs, and monkeys have been crucial. fda.gov These studies show that after oral administration, Droxidopa is absorbed and then either converted to its active metabolite, norepinephrine (B1679862), or to other metabolites like 3-O-methyl-DOPS (3-OM-DOPS). fda.govnih.gov The ability to accurately measure these compounds using methods reliant on stable isotope standards is key to building a comprehensive ADME profile. nih.gov
Tissue Distribution Profiling and Organ-Specific Accumulation Studies
Understanding where a drug and its metabolites travel in the body is essential for identifying target tissues for efficacy and potential toxicity. Pre-clinical research on Droxidopa using tracer methodologies has provided insights into its distribution. Following administration in animal models, accumulation of drug-related material has been noted in the kidneys and liver. researchgate.net
Quantitative Whole-Body Autoradiography (QWBA) is a common technique in these studies, providing high-resolution images of drug distribution across the entire body of an animal subject. While specific QWBA studies detailing the use of this compound are not publicly available, data from general Droxidopa distribution studies in animals like rats and dogs show significant exposure in excretory organs. The accurate quantification of Droxidopa in these various tissues relies on analytical methods validated with stable isotope-labeled internal standards. researchgate.netfda.gov
Table 1: Representative Tissue Distribution of Droxidopa in Pre-clinical Models This table is a representation of typical findings in animal tissue distribution studies. The precise concentrations would be determined using a bioanalytical method, such as LC-MS/MS, with a stable isotope-labeled internal standard like this compound for accurate quantification.
| Animal Model | Tissue | Relative Concentration Finding |
|---|---|---|
| Rat | Kidney | High |
| Rat | Liver | High |
| Rat | Plasma | Reference Concentration |
| Rat | Brain | Low to Moderate |
| Dog | Kidney | High |
| Dog | Liver | Moderate |
Mass Balance and Excretion Pathway Analysis in Pre-clinical Species
Mass balance studies are performed to account for the total administered dose of a drug, tracking its elimination from the body through various pathways. bioivt.comnih.gov These studies typically use radiolabeled compounds to measure all drug-related material excreted in urine and feces. In animal studies with Droxidopa, approximately 75% of a radiolabeled dose was recovered in the urine within 24 hours, indicating that this is the primary route of excretion. nih.govdrugs.com
The analysis of excreta helps to identify the main metabolites and understand the extent of drug absorption. bioivt.com For Droxidopa, studies in mice, rats, dogs, and monkeys identified six main metabolites in serum and urine: the parent drug, 3-OM-DOPS, and conjugated and non-conjugated forms of vanillic acid and protocatechuic acid. fda.gov The quantification of the parent drug and these metabolites in excretion samples is made robust and reliable through the use of stable isotope-labeled standards in the analytical process. nih.gov
Comparative Pharmacokinetic Studies in Experimental Models
Pharmacokinetic (PK) parameters can vary significantly between animal species. Comparative studies are essential to understand these differences and to help select the appropriate animal model for further non-clinical testing. FDA documents note that single oral doses of Droxidopa increased blood pressure in rats, rabbits, and cats, but not in dogs, highlighting species-specific pharmacological effects. fda.gov
Metabolic pathways for Droxidopa are reported to be comparable across species, including humans, with 3-OM-DOPS being the primary metabolite in tissues, serum, and urine. fda.gov However, toxicokinetic analyses have revealed species-specific sensitivities, with renal and cardiac toxicity observed in rodents at dose levels that did not affect dogs or monkeys. fda.gov Conducting reliable comparative PK studies requires a validated bioanalytical method to ensure that data is accurate and comparable across different species. The use of this compound as an internal standard in an LC-MS/MS assay provides this necessary precision. science.govscience.gov
Table 2: Representative Pharmacokinetic Parameters of Droxidopa in Different Species This table presents a generalized comparison based on available pre-clinical data. Values are illustrative and would be determined in specific studies employing validated bioanalytical methods.
| Species | Parameter | Finding | Reference |
|---|---|---|---|
| Rat | Bioavailability | ~90% | nih.gov |
| Dog | Bioavailability | Variable | fda.gov |
| Various Species | Half-life | 1-4 hours | nih.gov |
| Various Species | Primary Excretion Route | Urine (~75%) | nih.govdrugs.com |
Assessment of Blood-Brain Barrier Permeability and Central Nervous System Distribution
A critical aspect of Droxidopa's pharmacology is its ability to act within the central nervous system (CNS). patsnap.com Pre-clinical studies suggest that Droxidopa can cross the blood-brain barrier (BBB). drugs.comnih.gov Once in the CNS, it is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), which is essential for its mechanism of action in certain neurological conditions. patsnap.comgoogle.com
However, its permeability is described as limited. google.com Accurately measuring the low concentrations of Droxidopa that cross the BBB into the brain and cerebrospinal fluid is a significant analytical challenge. Highly sensitive LC-MS/MS methods, which depend on stable isotope-labeled internal standards like this compound, are required to quantify CNS exposure and distinguish it from the much higher concentrations in the periphery. science.gov While systemically administered Droxidopa increases norepinephrine levels in the brain, some research indicates that its primary pressor effects (blood pressure increase) originate from peripheral conversion to norepinephrine outside the CNS. fda.gov
Dynamic Monitoring of Parent Compound and Metabolite Concentrations in Biofluids in Research Settings
Pharmacokinetic research involves the dynamic monitoring of drug and metabolite concentrations in biofluids, such as plasma, over time. nih.gov Following administration of Droxidopa, serial blood samples are collected to generate concentration-time profiles. These profiles are used to calculate key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). nih.gov
In a study with healthy elderly subjects, the Cmax of Droxidopa was reached at a median of 2 hours, which was delayed to 4 hours when taken with a high-fat meal. nih.gov The study also monitored the resulting norepinephrine concentrations, which peaked 3-4 hours after the Droxidopa dose. drugs.com Such detailed analysis is made possible by validated LC-MS/MS methods. nih.govresearchgate.net In these methods, this compound would serve as the ideal internal standard for quantifying Droxidopa, while other labeled compounds (e.g., labeled norepinephrine or labeled 3-OM-DOPS) would be used to quantify the respective metabolites, ensuring the accuracy of the entire pharmacokinetic profile. nih.gov
Table 3: Key Compounds Monitored in Droxidopa Biofluid Analysis This table lists the key analytes in pharmacokinetic studies of Droxidopa and the role of stable isotope-labeled standards in their quantification.
| Analyte | Role | Example Internal Standard for LC-MS/MS |
|---|---|---|
| Droxidopa | Parent Prodrug | This compound |
| Norepinephrine | Active Metabolite | Isotopically Labeled Norepinephrine |
| 3-O-methyl-DOPS (3-OM-DOPS) | Major Metabolite | Isotopically Labeled 3-OM-DOPS |
| Vanillic Acid | Downstream Metabolite | Isotopically Labeled Vanillic Acid |
| Protocatechuic Acid | Downstream Metabolite | Isotopically Labeled Protocatechuic Acid |
Mechanistic Investigations and Pharmacodynamic Research in Experimental Models Utilizing L Threo Droxidopa 13c2,15n
Probing Molecular Targets and Ligand-Receptor Interactions in In Vitro Systems
The use of stable isotope-labeled compounds like L-threo-Droxidopa-13C2,15N is foundational for detailed in vitro studies. medchemexpress.com These labeled molecules allow for the precise tracking and quantification of individual atoms as they move through metabolic pathways. medchemexpress.com In the context of molecular targets, this compound is instrumental in competitive binding assays. medchemexpress.com These experiments help to evaluate the binding affinity and kinetics of the compound's primary metabolite, norepinephrine (B1679862), to its various adrenergic receptors. medchemexpress.com
By using the isotopically labeled form, researchers can accurately distinguish the exogenous, newly formed norepinephrine from the endogenous neurotransmitter present in in vitro preparations, such as isolated tissues or cell cultures. This distinction is critical for quantifying receptor occupancy and understanding the direct impact of the administered precursor on receptor engagement without the confounding variable of basal norepinephrine levels. The use of this compound as an internal standard in mass spectrometry-based analyses also enhances the accuracy and reproducibility of these binding studies by mitigating matrix effects. medchemexpress.com
Elucidation of Cellular Signaling Cascades and Biochemical Pathways
This compound is pivotal for elucidating the complex biochemical pathways and cellular signaling cascades initiated by the administration of droxidopa (B1670964). As a prodrug, droxidopa is converted to norepinephrine by the enzyme DOPA decarboxylase. chemsrc.com The stable isotope label on this compound is carried through this conversion, resulting in the formation of ¹³C,¹⁵N-labeled norepinephrine. This allows for the unambiguous tracing of the molecule's journey and its subsequent effects.
Researchers can use techniques like stable isotope resolved metabolomics (SIRM) in cell culture systems to map the metabolic network influenced by the newly formed norepinephrine. medchemexpress.com This includes tracking the activation of G-protein coupled receptors (GPCRs), the subsequent generation of second messengers like cyclic AMP (cAMP), and the activation of downstream protein kinases. Studies have shown that L-threo-DOPS is metabolized in the brain by three primary enzymes: aromatic L-amino acid decarboxylase, catechol-O-methyltransferase, and a major pathway involving DOPS-aldolase. nih.gov The use of the labeled compound can precisely quantify the flux through each of these competing metabolic routes, providing a clearer picture of the biochemical fate of the drug and helping to identify key regulatory points in its metabolic pathway. medchemexpress.com
Neurochemical Turnover Rate Determinations in Pre-clinical Brain Regions
A significant application of this compound is in determining the turnover rates of catecholamines in specific brain regions of pre-clinical models. By administering the labeled precursor, scientists can measure the rate of synthesis and catabolism of norepinephrine derived specifically from the administered compound. This is achieved by collecting tissue or microdialysis samples from brain regions of interest and analyzing the ratio of labeled to unlabeled norepinephrine and its metabolites using mass spectrometry. nih.govnih.gov
A study using in vivo microdialysis in the rat striatum detailed the metabolic fate of L-threo-DOPS, revealing the relative contributions of different enzymatic pathways to its metabolism. nih.gov The findings from this research highlight the quantitative power of using a labeled precursor to determine neurochemical flux.
| Metabolic Pathway | Primary Enzyme | Percentage of Total Metabolites |
|---|---|---|
| Decarboxylation to Norepinephrine | Aromatic L-amino acid decarboxylase | 0.4% |
| O-Methylation | Catechol-O-methyltransferase (COMT) | 2.1% |
| Aldolase (B8822740) Cleavage | DOPS-aldolase | 97.5% |
This data demonstrates that in the rat striatum, the primary metabolic route for L-threo-DOPS is not its conversion to norepinephrine, but rather cleavage by DOPS-aldolase. nih.gov Such quantitative insights into turnover and metabolic preference are critical for understanding the compound's mechanism of action in the central nervous system and are made possible through stable isotope labeling.
Isotopic Dilution Techniques for Analyzing Endogenous Precursor Pools
Isotopic dilution is a quantitative analysis method that relies on the addition of a known amount of an isotopically labeled compound (the "spike") to a sample. This compound is ideally suited for this application. It can be used as an internal standard to precisely quantify the levels of endogenous, unlabeled droxidopa or its metabolites in biological matrices like plasma and tissue. medchemexpress.com The key advantage is that the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, correcting for any loss or variability. science.gov
Furthermore, this technique can be used to investigate the dynamics of endogenous precursor pools. For instance, by infusing labeled L-threo-DOPS and measuring the isotopic enrichment of the resulting norepinephrine, researchers can confirm that the observed increase in the neurotransmitter is due to the conversion of the administered drug, rather than the release of pre-existing endogenous stores. nih.gov A study involving patients with autonomic failure used stable isotope-labeled L-threo-DOPS to demonstrate that the appearance of labeled noradrenaline in the plasma was directly responsible for the physiological response, confirming the drug's mechanism as a norepinephrine precursor. nih.govnih.gov This method is conceptually similar to the ¹⁵N amino acid dilution technique used to determine endogenous amino acid losses, which provides a robust way to measure de novo synthesis and turnover. nih.gov
Correlation of Biochemical Changes with Functional Readouts in Animal Models
A crucial aspect of pharmacodynamic research is linking biochemical events to physiological or behavioral outcomes. The use of this compound allows for the direct correlation of the appearance of labeled metabolites with functional readouts in animal models. For example, studies in portal hypertensive rats have shown that the administration of droxidopa leads to a significant increase in arterial pressure and mesenteric arterial resistance. chemsrc.com By using the labeled compound, the increase in blood pressure can be directly and quantitatively linked to the concentration of newly synthesized, labeled norepinephrine in the circulation.
Similarly, in vivo microdialysis studies in the rat brain have shown that L-threo-DOPS administration increases extracellular levels of dopamine (B1211576) and serotonin. nih.gov Using this compound would allow researchers to confirm that these neurochemical changes, which can be correlated with functional outcomes like motor activity or mood-related behaviors, are a direct consequence of the administered compound's metabolism. This establishes a clear cause-and-effect relationship between the biochemical action of the drug and its ultimate physiological effect. nih.govnih.gov
| Animal Model/Study Type | Biochemical Change Measured | Functional Readout | Reference |
|---|---|---|---|
| Portal Hypertensive Rats | Increased norepinephrine synthesis | Increased arterial pressure and mesenteric arterial resistance | chemsrc.com |
| Rat Brain (Microdialysis) | Increased extracellular dopamine and serotonin | Potential for altered motor activity and behavior | nih.gov |
| Human (Pandysautonomia) | Appearance of labeled noradrenaline in plasma | Pronounced increase in blood pressure | nih.gov |
Advanced Research Applications and Future Directions for L Threo Droxidopa 13c2,15n
Integration with Systems Biology and Multi-omics Approaches for Comprehensive Understanding
Systems biology aims to understand the complex interactions within biological systems by integrating diverse data sets from genomics, transcriptomics, proteomics, and metabolomics (multi-omics). nih.govnih.govbrjac.com.br In this context, stable isotope-labeled compounds are critical tools for adding a quantitative and dynamic layer to these studies. youtube.com
L-threo-Droxidopa-13C2,15N is ideally suited for integration into multi-omics workflows, particularly in the field of metabolomics. By introducing the labeled compound into an in vitro or in vivo model, researchers can use mass spectrometry to specifically trace the metabolic flux of droxidopa (B1670964) as it is converted to norepinephrine (B1679862). This approach, often termed Stable Isotope-Resolved Metabolomics (SIRM), allows for the precise quantification of the compound's contribution to the norepinephrine pool, distinguishing it from endogenous production. medchemexpress.com This data can then be integrated with proteomic data on enzyme expression (e.g., Aromatic L-amino acid decarboxylase) and transcriptomic data to build comprehensive models of neurochemical pathways and understand their regulation. medchemexpress.come-enm.org
Key Applications in Systems Biology:
| Application Area | Utility of this compound | Expected Outcome |
|---|---|---|
| Metabolic Flux Analysis | Acts as a tracer to measure the rate of conversion of droxidopa to norepinephrine. medchemexpress.com | Quantitative data on pathway kinetics and enzyme efficiency. |
| Metabolite Identification | Helps distinguish drug-derived metabolites from the endogenous metabolome. youtube.com | Unambiguous identification of downstream products of droxidopa. |
| Pathway Perturbation Studies | Allows for precise measurement of how genetic or pharmacological interventions affect the droxidopa pathway. | Identification of key regulatory nodes and potential off-target effects. medchemexpress.com |
Potential for Imaging Mass Spectrometry Applications in Tissue Research
Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. acs.orgresearchgate.net While MSI is inherently a label-free method, its combination with stable isotope labeling (SIL) represents a significant advancement for quantitative and specific molecular imaging. nih.govrsc.org
The use of this compound in MSI could enable researchers to visualize its distribution and, more importantly, the location of its conversion to norepinephrine within specific tissue microenvironments, such as different regions of the brain or peripheral organs. acs.org This approach, known as quantitative MSI (qMSI), would involve administering the labeled compound and then analyzing tissue sections. The distinct mass of the labeled norepinephrine would allow it to be mapped separately from the endogenous pool, providing an unprecedented view of where the prodrug is activated. diva-portal.org This could be crucial for understanding why certain tissues respond to the therapy and for assessing drug delivery across biological barriers like the blood-brain barrier.
Advancements in Isotopic Labeling Strategies for Enhanced Research Utility
The utility of an isotopic tracer is defined by its ability to be clearly and unambiguously distinguished from its natural counterpart. The dual-labeling strategy employed in this compound represents a significant advancement over single-isotope tracers. nih.govresearchgate.net
Incorporating two Carbon-13 atoms and one Nitrogen-15 atom results in a molecule that is +3 Daltons heavier than the unlabeled droxidopa. This significant mass shift provides several analytical advantages:
Reduced Spectral Overlap: The labeled molecule's signal is well-separated from the isotopic cluster of the natural compound in a mass spectrum, minimizing potential for misidentification.
Enhanced Confidence in Identification: The unique mass shift serves as a definitive marker for the administered compound and its metabolites.
Tracing of Molecular Fragments: In tandem mass spectrometry (MS/MS) experiments, the labels can help identify the specific parts of the molecule that are retained during metabolic transformations.
This advanced labeling strategy makes this compound a highly specific and sensitive tool for modern analytical platforms. nih.gov
Development of Novel Research Tools and Biological Probes
This compound functions as a specialized biological probe designed to investigate a specific enzymatic process. youtube.com Droxidopa is a prodrug that is pharmacologically inactive until it is converted to norepinephrine by the enzyme Aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase). wikipedia.org
As a research tool, the labeled compound allows scientists to:
Directly measure enzyme activity in various tissues and cell types by quantifying the rate of labeled norepinephrine formation. medchemexpress.com
Perform competition binding assays to screen for other compounds that might interact with the same enzyme or transporter proteins. medchemexpress.com
Investigate pharmacokinetics without the use of radioactivity, providing a safer alternative for certain preclinical studies. youtube.commusechem.com
Its stability and identical chemical behavior to the parent drug make it a reliable probe for dissecting the biological mechanisms underpinning droxidopa's therapeutic effect.
Exploration of Uncharted Metabolic Pathways and Enzyme Systems
While the primary metabolic pathway for droxidopa is its conversion to norepinephrine, research suggests the existence of other metabolic routes. nih.gov A study of parkinsonian patients indicated that a significant portion of L-threo-DOPS is metabolized by other enzymes, including catechol-O-methyltransferase (COMT) and a purported "DOPS-aldolase". nih.gov Furthermore, studies have noted that droxidopa preparations can contain or be converted to 3,4-Dihydroxyphenylacetaldehyde (B32087) (DOPAL), a potentially toxic aldehyde. researchgate.net
This compound is the ideal instrument for definitively charting these less-understood pathways. By tracing the journey of the 13C and 15N atoms, researchers can:
Isolate and identify the chemical structures of novel metabolites.
Quantify the metabolic flux through these alternative pathways relative to the primary pathway.
Identify the specific enzymes responsible for these transformations.
This exploration could reveal new insights into the drug's complete metabolic profile and identify potential mechanisms of off-target effects or drug-drug interactions.
Contribution to Drug Discovery and Development Research (Pre-clinical Stages)
In the preclinical phase of drug development, establishing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential. brjac.com.bryoutube.com Isotope-labeled compounds are indispensable tools for these studies. musechem.comresearchgate.netresearchgate.net this compound provides a stable, non-radioactive method for conducting critical preclinical research on the parent drug, droxidopa.
Its use in preclinical research includes:
Pharmacokinetic (PK) Studies: Precisely quantifying the concentration of the drug and its primary metabolite (norepinephrine) in plasma and tissues over time to determine bioavailability, half-life, and clearance rates. youtube.comnih.gov
Metabolite Profiling: Identifying and quantifying all major and minor metabolites across different species to assess potential differences before human trials. researchgate.net
Tissue Distribution: Determining where the drug and its active metabolite accumulate in the body, which is crucial for understanding both efficacy and potential toxicity. nih.gov
By providing clear, quantitative data, this compound helps build a comprehensive safety and efficacy profile for its parent compound, facilitating its journey through the drug development pipeline. youtube.com
Q & A
Q. How can researchers synthesize L-threo-Droxidopa-13C2,15N while ensuring isotopic integrity?
Synthesis typically involves introducing stable isotopes (13C and 15N) during precursor preparation. For example, benzyl-protected intermediates (e.g., 3,4-Di-O-benzyl derivatives) are used to shield reactive groups, followed by catalytic deprotection to yield the final product . Isotopic purity is maintained by using isotopically labeled reagents (e.g., 15N-ammonia) and monitoring via mass spectrometry (MS) at each step.
Q. What methods are recommended for assessing isotopic purity of this compound?
Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) is a gold standard. The method involves chromatographic separation (e.g., porous graphitic carbon columns) to isolate the compound from impurities, followed by online reduction to N2 gas for δ15N analysis. Precision can reach <1.4‰ for 15N under optimized conditions .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) is preferred. Use deuterated or 13C/15N-labeled internal standards (e.g., Droxidopa-[13C7] Hydrochloride) to correct for matrix effects and ionization efficiency .
Advanced Research Questions
Q. How to design pharmacokinetic studies for this compound to track its conversion to neurotransmitters?
Employ dual-isotope tracing (e.g., 13C and 15N) in animal models. Administer the compound intravenously and collect plasma/brain samples at timed intervals. Use LC-MS/MS to quantify metabolites like norepinephrine-13C2,15N, accounting for isotopic dilution effects from endogenous pools .
Q. What strategies mitigate isotopic dilution effects when studying this compound in vivo?
- Pre-dose baseline correction : Measure natural abundance 13C/15N in target tissues before administration.
- Compartmental modeling : Use pharmacokinetic models to distinguish newly synthesized labeled neurotransmitters from unlabeled pools .
Q. How to resolve discrepancies in δ15N values observed during isotopic tracing experiments?
Contradictions may arise from natural δ15N variations (e.g., ±3.7‰ in environmental samples). Cross-validate using two independent methods:
- Elemental analyzer-IRMS for bulk 15N analysis.
- Compound-specific LC-IRMS to isolate and analyze the target molecule .
Q. What steps optimize LC-IRMS sensitivity for this compound in complex biological samples?
- On-line sample cleanup : Use solid-phase extraction (SPE) cartridges coupled to LC-IRMS.
- Reaction chamber maintenance : Regularly replace copper reactors to prevent performance decay, which can cause signal drift .
Q. How to validate isotopic labeling efficiency in metabolic flux studies?
Perform cross-validation using nuclear magnetic resonance (NMR) to confirm 13C incorporation patterns and LC-IRMS for 15N. For example, compare 13C2 labeling in the dopamine backbone with theoretical predictions .
Methodological Considerations
Q. What controls are essential for ensuring reproducibility in isotopic tracer studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
